4-[(4-Methylbenzyl)oxy]benzaldehyde
Overview
Description
4-[(4-Methylbenzyl)oxy]benzaldehyde (4-MBZ) is a synthetic compound that has been studied for its potential applications in scientific research. 4-MBZ is an aldehyde, a type of organic compound that contains a carbonyl group and two hydrogen atoms. 4-MBZ is a colorless liquid and has a slightly sweet smell. It is soluble in water and alcohols, and it is slightly soluble in ether. 4-MBZ is used in various scientific research applications, such as synthesis, biochemical and physiological effects, and mechanism of action.
Scientific Research Applications
Regioselective Protection and Synthesis
- Regioselective Protection : A study demonstrated the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde using different protecting groups including benzyl and methylbenzyl derivatives, indicating the chemical versatility of such compounds in synthetic chemistry (Plourde & Spaetzel, 2002).
Photocatalytic Oxidation
- Photocatalytic Applications : 4-Methylbenzyl alcohol and its derivatives have been utilized in photocatalytic oxidation processes. These reactions showed high conversion and selectivity under UV and visible light irradiation, highlighting the potential of these compounds in environmental and green chemistry applications (Higashimoto et al., 2009).
Catalytic Synthesis
- Catalytic Addition Reactions : A study on the synthesis of carane-based aminodiols as chiral ligands for catalytic addition of diethylzinc to aldehydes included compounds like 4-methylbenzyl alcohol derivatives. This indicates their role in asymmetric synthesis and chiral catalysis (Szakonyi et al., 2011).
Oxidation Mechanisms
- Oxidation Mechanisms : Research on oxidation mechanisms of methoxy substituted benzyl phenyl sulfides, which include 4-methylbenzyl derivatives, helps in understanding the chemical behavior of such compounds under various oxidation conditions (Lai et al., 2002).
Renewable Catalysts
- Renewable Catalysts for Oxidation : Studies have explored the use of gold nanoparticles as catalysts for the oxidation of compounds including methylbenzyl alcohol. This research contributes to the development of sustainable and efficient catalytic processes (Martins et al., 2017).
Biofuel Production
- High-Density Aviation Fuels : A process was developed for synthesizing high-density jet fuel from methyl benzaldehydes, including 4-methylbenzyl derivatives. This highlights their potential application in sustainable energy and biofuel production (Xu et al., 2018).
Polymer Characterization
- Bioproduction in Bioreactors : A study on the bioproduction of benzaldehyde in a two-phase partitioning bioreactor showcases the application of 4-methylbenzyl alcohol derivatives in enhancing the production efficiency of valuable chemicals like benzaldehyde (Craig & Daugulis, 2013).
Atmospheric Chemistry
- Atmospheric Reaction Products : Research into the atmospheric reactions of aromatic hydrocarbons has identified products including 4-methylbenzyl alcohol derivatives. This is important for understanding atmospheric chemistry and environmental impact assessments (Obermeyer et al., 2009).
properties
IUPAC Name |
4-[(4-methylphenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBHYFMKHRCUDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341138 | |
Record name | 4-[(4-Methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66742-58-3 | |
Record name | 4-[(4-Methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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